molecular formula C26H27N5O4 B2827882 1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887197-33-3

1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2827882
CAS RN: 887197-33-3
M. Wt: 473.533
InChI Key: JZTUUOHGGKRAJU-UHFFFAOYSA-N
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Description

1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications

Heterocyclic Compound Synthesis

Research on compounds with similar complex heterocyclic structures involves the synthesis of novel diazepino purine diones, which are explored for their chemical properties and potential biological activities. For instance, studies on the construction of penta- and hexacyclic heterocyclic systems demonstrate the chemical interest in developing new compounds with potential therapeutic applications (Dotsenko, Sventukh, & Krivokolysko, 2012).

properties

CAS RN

887197-33-3

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C26H27N5O4/c1-17(18(2)32)31-24(33)22-23(28(3)26(31)34)27-25-29(15-7-8-16-30(22)25)19-11-13-21(14-12-19)35-20-9-5-4-6-10-20/h4-6,9-14,17H,7-8,15-16H2,1-3H3

InChI Key

JZTUUOHGGKRAJU-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

solubility

soluble

Origin of Product

United States

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